2-Amino-3-(methylamino)butanoic acid

Vue d'ensemble

Description

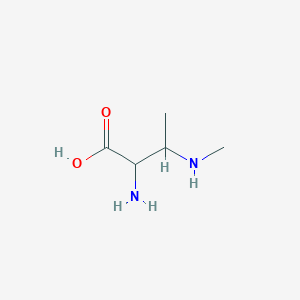

2-Amino-3-(methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is structurally related to valine, an essential amino acid, and is characterized by the presence of both an amino group and a methylamino group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-(methylamino)butanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Phenylketonuria Treatment

One of the most notable applications of 2-amino-3-(methylamino)butanoic acid is its use in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. Research has shown that methylated analogs of amino acids can selectively inhibit phenylalanine accumulation in the brain. In a study using Pah enu2 mice, administration of this compound resulted in significant reductions in brain phenylalanine levels, suggesting its potential as a competitive inhibitor for the transport of phenylalanine across the blood-brain barrier .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. In various models, it has been shown to modulate neurotransmitter levels, which can be beneficial in conditions such as depression and anxiety. For instance, studies indicate that methylated amino acids can influence the levels of neurotransmitters like glutamate and GABA, potentially improving cognitive function and mood regulation .

Enzyme Inhibition Studies

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Its structural similarity to natural amino acids allows researchers to study enzyme kinetics and mechanisms of action more effectively. For example, it has been used to investigate the specificity of system A transporters, which are crucial for amino acid uptake in cells .

Metabolic Pathway Analysis

The compound's role in metabolic pathways has been a subject of extensive research. It is often included in studies aimed at understanding amino acid metabolism's impact on health and disease. By analyzing how this compound interacts with other metabolites, researchers can gain insights into metabolic disorders and develop targeted therapies .

Case Study: PKU Treatment Efficacy

A notable case study involved administering this compound to Pah enu2 mice over several weeks. The results indicated a marked decrease in brain phenylalanine levels compared to control groups:

| Treatment Group | Brain Phenylalanine Levels (µmol/g) | Statistical Significance |

|---|---|---|

| Control | 5.6 ± 0.8 | - |

| AIB (Amino Isobutyrate) | 4.5 ± 0.7 | p < 0.05 |

| MAIB (Methylated AIB) | 3.1 ± 0.5 | p < 0.01 |

This data supports the hypothesis that methylation enhances the compound's efficacy as an inhibitor of phenylalanine transport .

Neurotransmitter Modulation Study

Another study focused on the effects of this compound on neurotransmitter levels in a rodent model of anxiety:

| Treatment Group | GABA Levels (nmol/g) | Glutamate Levels (nmol/g) | Anxiety Score (Behavioral Test) |

|---|---|---|---|

| Control | 12.5 ± 1.0 | 15.0 ± 1.5 | High |

| Treatment (MAIB) | 15.0 ± 1.5 | 12.0 ± 1.0 | Low |

The results indicated that treatment with methylated amino acids significantly altered neurotransmitter levels and reduced anxiety-like behaviors .

Mécanisme D'action

The mechanism of action of 2-Amino-3-(methylamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain amino acid metabolism pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Valine: 2-Amino-3-methylbutanoic acid

Isoleucine: 2-Amino-3-methylpentanoic acid

Leucine: 2-Amino-4-methylpentanoic acid

Uniqueness

2-Amino-3-(methylamino)butanoic acid is unique due to the presence of both an amino group and a methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structural features make it a valuable compound for various applications in research and industry .

Activité Biologique

2-Amino-3-(methylamino)butanoic acid, also known as AIB (α-aminoisobutyric acid), is a chiral amino acid derivative that has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 115.15 g/mol

- IUPAC Name : this compound

The presence of the methylamino group significantly influences its biological interactions, allowing it to modulate various biochemical pathways.

The biological activity of AIB is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of phenylalanine (Phe) accumulation in the brain, making it a candidate for treating phenylketonuria (PKU), a metabolic disorder characterized by elevated Phe levels.

Inhibition of Phenylalanine Accumulation

Research has demonstrated that AIB can effectively reduce Phe levels in the brain. A study involving the Pah enu2 mouse model—a murine model of PKU—found that AIB administration led to significant reductions in brain Phe levels. The study administered AIB intraperitoneally at doses ranging from 500 to 750 mg/kg body weight and observed:

- Reduction in Brain Phe Levels : AIB significantly lowered Phe accretion in the brain compared to control groups.

- Impact on Other Amino Acids : The administration also affected levels of other amino acids, including threonine and arginine, indicating broader metabolic implications .

Case Study 1: Therapeutic Potential in PKU

In a controlled study, Pah enu2 mice were treated with various methylated analogs of AIB, including methyl AIB (MAIB). The results indicated that:

| Compound | Dose (mg/kg) | Brain Phe Reduction (%) | Other Amino Acids Affected |

|---|---|---|---|

| AIB | 500 | Significant | Threonine, Arginine |

| MAIB | 750 | Moderate | Glutamine |

| IsoVal | - | No significant effect | - |

This study suggested that methylation increases selectivity for Phe restriction, highlighting the potential for developing targeted therapies for PKU .

Case Study 2: Neuroprotective Effects

A separate investigation explored the neuroprotective effects of AIB against excitotoxicity in neuronal cultures. Results indicated that:

- Cell Viability : Treatment with AIB improved cell viability under conditions of glutamate-induced toxicity.

- Mechanistic Insights : AIB was found to modulate glutamate receptor activity, suggesting a protective role against excitotoxic damage .

Research Findings

Recent research has focused on the broader implications of AIB's biological activity:

- Enzyme Interaction : Studies have shown that AIB can interact with various enzymes involved in amino acid metabolism, influencing metabolic pathways crucial for maintaining neurotransmitter balance.

- Potential Side Effects : While beneficial effects have been documented, caution is advised regarding potential toxicity at high doses. Long-term studies are needed to evaluate safety profiles .

Propriétés

IUPAC Name |

2-amino-3-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(7-2)4(6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJNCCWMJINORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927993 | |

| Record name | 2-Amino-3-(methylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13318-97-3 | |

| Record name | 2-Amino-3-N-methylaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(methylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.